Puromycin monohydrochloride

Descripción general

Descripción

Puromycin monohydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is known for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound mimics the 3’ end of aminoacylated transfer ribonucleic acid (tRNA), allowing it to be incorporated into the growing polypeptide chain, leading to the release of incomplete polypeptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Puromycin monohydrochloride can be synthesized through a multi-step process involving the coupling of a nucleoside with an amino acid. The key steps include:

Nucleoside Synthesis: The nucleoside component is synthesized through a series of reactions starting from a suitable sugar derivative.

Amino Acid Coupling: The nucleoside is then coupled with a modified tyrosine derivative under specific reaction conditions to form the aminonucleoside structure.

Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces alboniger followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize yield, and the compound is subsequently isolated using solvent extraction and crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Puromycin monohydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group in the molecule can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Reagents: Used in substitution reactions to modify the amino group.

Acidic or Basic Conditions: Employed to facilitate hydrolysis or other chemical transformations.

Major Products: The major products formed from these reactions include modified derivatives of puromycin that retain or enhance its biological activity .

Aplicaciones Científicas De Investigación

Selection Marker in Genetic Engineering

Puromycin is extensively used as a selection marker in mammalian and bacterial cells. Cells that express the puromycin N-acetyltransferase gene (Pac) can survive in the presence of puromycin, allowing researchers to select successfully transformed cells. This application is critical for:

- Stable Cell Line Development : Creating cell lines that stably express transgenes.

- Gene Function Studies : Facilitating the study of gene function through loss-of-function approaches .

Measurement of Protein Synthesis Rates

Puromycin serves as a valuable tool for measuring global protein synthesis rates. Various methodologies have been developed using puromycin, including:

- Immunoblotting : Detection of puromycylated peptides using anti-puromycin antibodies.

- Fluorescence Activated Cell Sorting (FACS) : Utilizing fluorophore-conjugated antibodies for detecting newly synthesized proteins.

- SUnSET Method : A rapid method that provides a proxy for measuring translation rates by analyzing puromycylated proteins after a short pulse of puromycin .

Visualization of Translation Sites

Puromycin can be employed in immunofluorescence microscopy to visualize translating ribosomes and newly synthesized proteins within cells. This application has been particularly useful in studies involving:

- Dendritic Cells : Monitoring protein synthesis during maturation and immune response.

- Viral Infections : Understanding how viruses hijack cellular translation machinery by visualizing ribosome activity in infected cells .

Cancer Research

In studies examining brain tumor cells, puromycin has demonstrated antitumor activity by inhibiting protein synthesis essential for tumor growth. Researchers have observed that treatment with puromycin led to significant reductions in cell viability within two days, indicating its potential as a therapeutic agent against certain cancers .

Gene Expression Studies

Puromycin has been utilized to study transcriptional regulatory mechanisms during cell differentiation. By selectively inhibiting protein synthesis, researchers can dissect the roles of specific proteins in gene regulation and cellular responses .

Comparative Data Table

The following table summarizes various puromycin derivatives and their specific applications:

| Compound | Description | Applications |

|---|---|---|

| 5′ Fluorophore-dC-puromycin | Fluorescent labeling reagent | Imaging protein synthesis; C-terminal labeling of full-length proteins |

| 5′ Biotin-dC-puromycin | Biotinylated puromycin | Affinity purification and proteomic analysis of newly synthesized proteins |

| O-propargyl-puromycin (OPP) | Alkyne-substituted puromycin | Visualization and affinity purification using click chemistry |

| Photocleavable N-blocked puromycin | Photocleavable group attached | Improved spatiotemporal resolution in labeling newly synthesized proteins |

| Enzyme labile N-blocked puromycin | Enzyme-sensitive puromycin | Selective labeling in engineered cells expressing specific enzymes |

Mecanismo De Acción

Puromycin monohydrochloride exerts its effects by mimicking the 3’ end of aminoacylated tRNA. It binds to the ribosomal acceptor site and is incorporated into the growing polypeptide chain. This incorporation leads to the premature release of the nascent polypeptide, effectively terminating protein synthesis. The compound targets the ribosomal peptidyl transferase center, which is responsible for catalyzing peptide bond formation .

Comparación Con Compuestos Similares

Chloramphenicol: Another antibiotic that inhibits protein synthesis but through a different mechanism, targeting the peptidyl transferase activity of the ribosome.

Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.

Anisomycin: Inhibits protein synthesis by binding to the ribosomal acceptor site, similar to puromycin

Uniqueness of Puromycin Monohydrochloride: this compound is unique due to its ability to cause premature chain termination by mimicking the 3’ end of aminoacylated tRNA. This property allows it to be used as a powerful tool in molecular biology for studying protein synthesis and ribosome function .

Actividad Biológica

Puromycin monohydrochloride is a potent aminonucleoside antibiotic derived from Streptomyces alboniger. It is widely recognized for its ability to inhibit protein synthesis, making it a valuable tool in molecular biology and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and implications in clinical settings.

Puromycin acts as an analog of the 3'-end of aminoacyl-tRNA, leading to premature termination of polypeptide chains during translation. This mechanism occurs through the following steps:

- Inhibition of Peptidyl Transfer : Puromycin binds to the A-site of the ribosome, where it mimics aminoacyl-tRNA and competes for binding, resulting in the release of nascent polypeptides prematurely .

- Effect on Ribosomes : The binding of puromycin causes ribosomal disassembly and prevents the formation of stable ribosomal complexes, which is critical for protein synthesis .

- Impact on Mitochondrial Protein Import : Puromycin also interferes with mitochondrial protein import by disrupting ATP-dependent processes within mitochondria .

In Vitro Studies

Puromycin has been extensively studied in various cell types, demonstrating significant cytotoxic effects:

- Cell Death Mechanisms : In mouse macrophages and smooth muscle cells, puromycin induces apoptosis characterized by procaspase-3 cleavage and DNA fragmentation. The degree of cell death is concentration- and time-dependent .

- Antitumor Activity : Research indicates that puromycin exhibits antitumor properties against brain tumor cells, effectively killing up to 99% of cells within two days .

Case Studies

- Mouse Embryonic Fibroblasts (MEFs) : A study utilized puromycin to measure global translation rates via the SUnSET method. The results indicated that puromycylation levels correlated with ribosome activity, providing insights into translation dynamics under various conditions .

- Dendritic Cells : In dendritic cells treated with puromycin, newly synthesized proteins were found sequestered in aggresome-like structures during maturation processes, highlighting puromycin's role in studying protein trafficking and degradation pathways .

Resistance Mechanisms

Resistance to puromycin can occur through genetic adaptations such as the expression of the pac gene, which encodes puromycin N-acetyltransferase. This enzyme modifies puromycin, preventing its incorporation into nascent peptides and thus conferring resistance to various cell types, including Saccharomyces cerevisiae .

Summary Table of Biological Activities

Propiedades

Número CAS |

3506-23-8 |

|---|---|

Fórmula molecular |

C22H30ClN7O5 |

Peso molecular |

508.0 g/mol |

Nombre IUPAC |

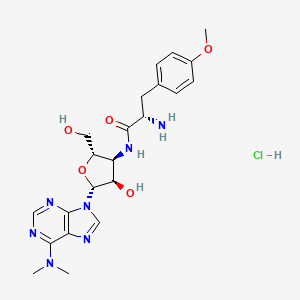

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1 |

Clave InChI |

MXJUOYXSYWPMAR-IHFNEQFUSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

SMILES isomérico |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl |

SMILES canónico |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

Descripción física |

Puromycin dihydrochloride is a white powder. (NTP, 1992) |

Solubilidad |

Soluble (NTP, 1992) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.